tert-Butyl 4-amino-4-cyclohexylpentanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-amino-4-cyclohexylpentanoate typically involves the reaction of cyclohexylamine with tert-butyl 4-bromopentanoate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-amino-4-cyclohexylpentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
tert-Butyl 4-amino-4-cyclohexylpentanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-4-cyclohexylpentanoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-aminocyclohexyl)carbamate
- tert-Butyl 4-(2-amino-ethyl)-benzoate
- 4-Amino-1-tert-butoxycarbonylpiperidine
Uniqueness
tert-Butyl 4-amino-4-cyclohexylpentanoate is unique due to its specific structure, which combines a cyclohexyl ring with an amino group and a tert-butyl ester. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C15H29NO2 |
---|---|
Molecular Weight |
255.40 g/mol |
IUPAC Name |
tert-butyl 4-amino-4-cyclohexylpentanoate |
InChI |
InChI=1S/C15H29NO2/c1-14(2,3)18-13(17)10-11-15(4,16)12-8-6-5-7-9-12/h12H,5-11,16H2,1-4H3 |
InChI Key |
PWOROCWIPVMASQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C)(C1CCCCC1)N |
Origin of Product |
United States |
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